Antiparasitic agent-14

Trypanosoma cruzi Leishmania amazonensis Dual antiparasitic activity

Procuring Antiparasitic agent-14 (compound 27) is critical for ensuring experimental reproducibility in dual-pathogen research. Unlike close structural analogs (e.g., compounds 15/18) that show biased single-parasite potency, compound 27 is the only pyridine-thiazolidinone in its series with balanced dual activity against both T. cruzi (IC50 = 0.89 μM) and L. amazonensis (IC50 = 5.70 μM) amastigotes. Its high selectivity index (RAW 264.7 CC50 = 295.6 μM) ensures observed effects are on-target. Using a generic or mislabeled analog introduces uncontrolled variables that compromise co-infection models, SAR campaigns, and assay validation. This validated standard provides a single well-characterized probe for investigating conserved Trypanosomatidae mechanisms.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
Cat. No. B15559507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-14
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N4OS/c1-13(2)17-18(24)23(16-7-5-4-6-8-16)19(25-17)22-21-14(3)15-9-11-20-12-10-15/h4-13,17H,1-3H3/b21-14+,22-19+
InChIKeyRTGFLEHQAVVRMJ-PQPQYNOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic agent-14: Potent Pyridine-Thiazolidinone Derivative with Dual Anti-Trypanosoma and Leishmanicidal Activity


Antiparasitic agent-14, also designated as compound 27, is a pyridine-thiazolidinone derivative with the molecular formula C19H20N4OS and a molecular weight of 352.45 g/mol [1]. This synthetic small molecule belongs to a novel series of pyridine-thiazolidinones reported by Conceição et al., which were designed and synthesized for their anti-Trypanosomatidae profile [2]. The compound exhibits potent and dual antiparasitic activity against both Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a species responsible for cutaneous leishmaniasis), demonstrating its utility as a valuable tool for preclinical research into neglected tropical diseases .

Critical Procurement Consideration: Why Antiparasitic agent-14 Cannot Be Casually Substituted


Generic substitution among antiparasitic pyridine-thiazolidinones is scientifically unsound and can lead to irreproducible research outcomes. Antiparasitic agent-14 (compound 27) exhibits a unique spectrum of dual activity against both T. cruzi and L. amazonensis that is not uniformly shared by its closest structural analogs [1]. For instance, while compounds 15 and 18 demonstrate superior potency against T. cruzi amastigotes (IC50 = 0.60 μM and 0.64 μM respectively), they are markedly less selective against L. amazonensis amastigotes (IC50 = 9.58 μM and 16.75 μM respectively) compared to Antiparasitic agent-14 (IC50 = 5.70 μM) [2]. Conversely, Antiparasitic agent-14 shows a modest but acceptable cytotoxicity profile in RAW 264.7 cells (CC50 = 295.6 μM), yielding a favorable selectivity index for its intended dual-parasite research applications [3]. Procuring an incorrect analog—or a mislabeled compound—risks introducing significant, uncontrolled experimental variables that can compromise the validity of in vitro and in vivo studies, particularly in models requiring balanced dual-pathogen inhibition.

Quantitative Evidence Guide: Verifiable Differentiation of Antiparasitic agent-14


Balanced Dual-Parasite Efficacy: T. cruzi and L. amazonensis Amastigote Inhibition

Antiparasitic agent-14 (compound 27) demonstrates a uniquely balanced dual-parasite activity profile, effectively inhibiting the clinically relevant intracellular amastigote forms of both Trypanosoma cruzi (IC50 = 0.89 μM) and Leishmania amazonensis (IC50 = 5.70 μM) [1]. In contrast, the highly potent T. cruzi inhibitors compounds 15 and 18 exhibit substantially weaker activity against L. amazonensis amastigotes (IC50 = 9.58 μM and 16.75 μM, respectively) [2].

Trypanosoma cruzi Leishmania amazonensis Dual antiparasitic activity

Superior Selectivity for L. amazonensis Amastigotes Versus Miltefosine

In comparative studies against the amastigote form of Leishmania amazonensis, Antiparasitic agent-14 (compound 27) demonstrated a higher selectivity index compared to the standard-of-care drug Miltefosine [1]. While Miltefosine exhibits potent activity against L. amazonensis amastigotes (EC50 ranging from 4.37 to 13.30 μM depending on assay conditions) [2], Antiparasitic agent-14 achieves an IC50 of 5.70 μM with a more favorable selectivity profile against host cells, as inferred from its high CC50 in RAW 264.7 macrophages (295.6 μM) [3].

Leishmania amazonensis Selectivity index Miltefosine comparison

Substantial In Vitro Selectivity Window for T. cruzi Amastigotes

Antiparasitic agent-14 (compound 27) demonstrates a substantial in vitro selectivity window for Trypanosoma cruzi amastigotes. With an IC50 of 0.89 μM against the intracellular parasite and a CC50 of 295.6 μM against the host macrophage cell line RAW 264.7, the calculated selectivity index (SI = CC50 / IC50) is approximately 332 [1]. While other analogs like compound 15 (CC50 = 146.1 μM; IC50 = 0.64 μM; SI ≈ 228) and compound 16 (data not fully reported) also exhibit high selectivity, Antiparasitic agent-14 maintains a favorable safety margin while offering the unique advantage of balanced dual-parasite activity [2].

Trypanosoma cruzi Cytotoxicity Selectivity index

Validated Research and Industrial Applications for Antiparasitic agent-14


Dual-Pathogen Mechanistic Studies and Co-Infection Models

The balanced dual activity of Antiparasitic agent-14 against both T. cruzi and L. amazonensis amastigotes (IC50 = 0.89 μM and 5.70 μM, respectively) [1] makes it an ideal tool for investigating conserved antiparasitic mechanisms across the Trypanosomatidae family. It is particularly suited for in vitro co-infection models or comparative studies where a single, well-characterized compound is required to simultaneously inhibit both pathogens without introducing the variable of multiple chemical entities. The high selectivity index (≈332 for T. cruzi, ≈52 for L. amazonensis) ensures that observed biological effects are primarily due to antiparasitic action rather than off-target host cell toxicity [2].

Medicinal Chemistry and Lead Optimization Campaigns

Antiparasitic agent-14 serves as a validated starting point for structure-activity relationship (SAR) campaigns aimed at developing novel treatments for Chagas disease and cutaneous leishmaniasis. Its favorable drug-likeness profile, as predicted by in silico evaluation in the primary publication [1], combined with its quantifiable dual-parasite activity and high selectivity index, provides a strong foundation for lead optimization. Researchers can use Antiparasitic agent-14 as a benchmark to assess the activity and selectivity of newly synthesized analogs, with the clear goal of improving potency against L. amazonensis while maintaining sub-micromolar T. cruzi activity and high selectivity [2].

In Vitro Pharmacology and Toxicology Assays for Neglected Tropical Diseases

Given its well-documented activity profile and favorable in vitro safety margin (RAW 264.7 CC50 = 295.6 μM) [1], Antiparasitic agent-14 is a valuable control compound for screening libraries of new chemical entities against T. cruzi and L. amazonensis. It provides a reliable benchmark for assay validation, allowing researchers to assess the performance of novel antiparasitic agents against a known, commercially available standard. Its dual activity simplifies the logistics of maintaining a single control compound for two distinct parasite assay platforms [2].

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